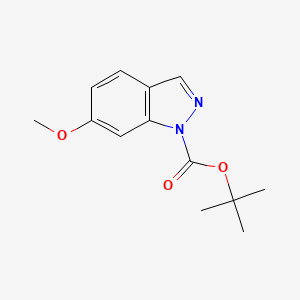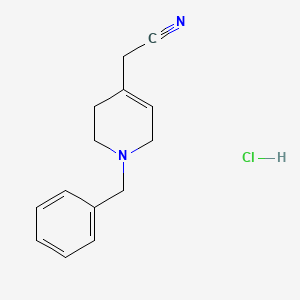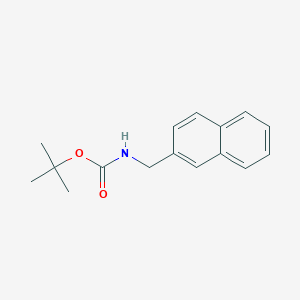![molecular formula C11H13ClN4O B11861586 (R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a morpholine ring, an imidazopyridine moiety, and a chlorine substituent, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Substituent: Chlorination reactions using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the Morpholine Ring: This step may involve nucleophilic substitution reactions where the morpholine ring is introduced to the imidazopyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the imidazopyridine moiety, potentially reducing double bonds or nitro groups if present.
Substitution: The chlorine substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could produce derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry
In chemistry, ®-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a precursor for various heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound could be investigated for its potential pharmacological properties. The presence of the imidazopyridine moiety suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.
作用機序
The mechanism of action of ®-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The imidazopyridine moiety could play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target.
類似化合物との比較
Similar Compounds
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine: Lacks the methyl group on the morpholine ring.
4-(6-Bromo-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine: Contains a bromine substituent instead of chlorine.
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-ethylmorpholine: Contains an ethyl group instead of a methyl group on the morpholine ring.
Uniqueness
The uniqueness of ®-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine lies in its specific combination of functional groups and stereochemistry. The presence of the chlorine substituent, the methyl group on the morpholine ring, and the ®-configuration may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H13ClN4O |
|---|---|
分子量 |
252.70 g/mol |
IUPAC名 |
(3R)-4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine |
InChI |
InChI=1S/C11H13ClN4O/c1-7-5-17-3-2-16(7)11-10-8(13-6-14-10)4-9(12)15-11/h4,6-7H,2-3,5H2,1H3,(H,13,14)/t7-/m1/s1 |
InChIキー |
KOMPNCGHZWNGRX-SSDOTTSWSA-N |
異性体SMILES |
C[C@@H]1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3 |
正規SMILES |
CC1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)






![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)




![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)

